1-(m-Tolyl)cyclopropanamine 1-(m-Tolyl)cyclopropanamine
Brand Name: Vulcanchem
CAS No.: 503417-30-9
VCID: VC2285451
InChI: InChI=1S/C10H13N/c1-8-3-2-4-9(7-8)10(11)5-6-10/h2-4,7H,5-6,11H2,1H3
SMILES: CC1=CC(=CC=C1)C2(CC2)N
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol

1-(m-Tolyl)cyclopropanamine

CAS No.: 503417-30-9

Cat. No.: VC2285451

Molecular Formula: C10H13N

Molecular Weight: 147.22 g/mol

* For research use only. Not for human or veterinary use.

1-(m-Tolyl)cyclopropanamine - 503417-30-9

Specification

CAS No. 503417-30-9
Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
IUPAC Name 1-(3-methylphenyl)cyclopropan-1-amine
Standard InChI InChI=1S/C10H13N/c1-8-3-2-4-9(7-8)10(11)5-6-10/h2-4,7H,5-6,11H2,1H3
Standard InChI Key QAPBZJDWGYFMAS-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2(CC2)N
Canonical SMILES CC1=CC(=CC=C1)C2(CC2)N

Introduction

Chemical Identity and Structural Characteristics

1-(m-Tolyl)cyclopropanamine, also known as 1-(3-methylphenyl)cyclopropan-1-amine, is an organic compound characterized by a cyclopropane ring connected to both an amine functional group and a meta-methylphenyl (m-tolyl) substituent . This structural arrangement creates a molecule with distinctive chemical behavior and potential biological interactions.

The compound's structural features include:

  • A strained three-membered cyclopropane ring

  • A primary amine group (-NH2) attached directly to the cyclopropane

  • A meta-methylphenyl (m-tolyl) group connecting to the same carbon as the amine

  • A methyl substituent at the meta position of the phenyl ring

The unique configuration of the cyclopropane ring introduces significant ring strain, which contributes to the compound's reactivity. Additionally, the meta position of the methyl group on the phenyl ring affects the electronic distribution throughout the molecule, distinguishing it from its structural isomers .

Physical and Chemical Properties

Basic Properties

1-(m-Tolyl)cyclopropanamine exhibits the following fundamental physical and chemical properties:

PropertyValue/Description
Molecular FormulaC₁₀H₁₃N
Molecular Weight149.22 g/mol
CAS Number503417-30-9
Physical StateSolid at room temperature
InChIInChI=1S/C10H13N/c1-8-3-2-4-9(7-8)10(11)5-6-10/h2-4,7H,5-6,11H2,1H3
InChI KeyQAPBZJDWGYFMAS-UHFFFAOYSA-N
SMILESNC1(C=2C=CC=C(C2)C)CC1

Structural Identifiers

The compound can be represented through various notations that precisely define its chemical structure, as shown in the table above. These identifiers are crucial for database searches and unambiguous scientific communication about the compound .

Chemical Behavior

As an amine, 1-(m-Tolyl)cyclopropanamine exhibits basicity, allowing it to participate in various chemical reactions, including:

  • Nucleophilic substitutions

  • Hydrogen bonding interactions

  • Salt formation with acids

  • Coordination with metals

The presence of the methyl group on the phenyl ring enhances the compound's lipophilicity, potentially affecting its solubility and permeability in biological systems . This property is particularly important for considering its potential pharmaceutical applications.

Synthesis Methods

Several synthetic routes can be employed to produce 1-(m-Tolyl)cyclopropanamine, each with specific advantages depending on the desired scale, purity, and stereochemical requirements.

Kauffman Reaction Approach

One prominent method for synthesizing 1-(m-Tolyl)cyclopropanamine involves the Kauffman reaction, which includes:

  • Reaction between cyclopropylamine and 3-methylphenylboronic acid

  • Controlled conditions to ensure proper formation of the carbon-nitrogen bond

  • Purification steps to obtain the desired product

Diazo Compound Method

Another synthetic approach utilizes diazo compounds generated in situ:

  • Formation of diazo intermediates under controlled conditions

  • Reaction with cyclopropyl derivatives

  • Subsequent transformations to yield the final 1-(m-Tolyl)cyclopropanamine product

Chemical Reactivity

The reactivity of 1-(m-Tolyl)cyclopropanamine is significantly influenced by both its amine functionality and the strained cyclopropane ring structure.

Amine-Based Reactions

As a primary amine, this compound can undergo numerous transformations:

  • Acylation to form amides

  • Alkylation to form secondary and tertiary amines

  • Imine formation with carbonyl compounds

  • Salt formation with acids

  • Nucleophilic substitution reactions

Cyclopropane Ring Reactions

The strained cyclopropane ring contributes unique reactivity patterns:

  • Ring-opening reactions under various conditions

  • Potential for stereochemically controlled transformations

  • Reactions with electrophiles at the ring carbons

  • Oxidative cleavage possibilities

Aromatic Ring Modifications

The meta-methylphenyl portion allows for:

  • Electrophilic aromatic substitution reactions

  • Oxidation of the methyl group

  • Lithiation and subsequent functionalization

  • Cross-coupling reactions for further derivatization

Comparison with Similar Compounds

Understanding the relationship between 1-(m-Tolyl)cyclopropanamine and structurally similar compounds provides valuable insights into its unique properties and potential applications.

Comparison with Para-Substituted Analog

Property1-(m-Tolyl)cyclopropanamine1-(p-Tolyl)cyclopropanamine
StructureMethyl group at meta positionMethyl group at para position
CAS Number503417-30-9503417-31-0
Electronic EffectsDifferent electron distributionDifferent resonance patterns
Potential ApplicationsDistinct receptor binding profileMay have different biological targets
Synthesis MethodsSimilar approaches with meta-substituted precursorsSimilar approaches with para-substituted precursors

The position of the methyl group significantly affects the electronic properties and three-dimensional structure of these compounds, potentially leading to different biological activities and chemical behaviors .

Comparison with Non-Methylated Analog

Cyclopropanamine without the tolyl group would have significantly different properties:

  • Lower molecular weight

  • Different solubility profile

  • Less lipophilic character

  • Altered biological activity

  • Different synthetic challenges

Comparison with Other Cyclopropane Derivatives

The 2-(3,4-difluorophenyl)cyclopropanamine derivatives mentioned in the search results represent another class of cyclopropane-containing amines with different substitution patterns . These compounds would exhibit distinct chemical and biological properties compared to 1-(m-Tolyl)cyclopropanamine due to:

  • The presence of fluorine atoms instead of a methyl group

  • Different substitution pattern on the cyclopropane ring

  • Altered electronic properties due to the highly electronegative fluorine atoms

Product ReferencePurityApproximate Price RangeEstimated Delivery
IN-DA00DCTW95%Price upon inquiryApril 22, 2025
54-OR95303795%€151.00 - €2,460.00April 23, 2025
10-F22923995.0%€79.00 - €1,237.00April 25, 2025
3D-DVA41730Min. 95%DiscontinuedNot applicable

This information suggests that the compound is readily accessible for research purposes at various price points, depending on quantity and supplier .

Medicinal Chemistry

  • Building block for drug synthesis

  • Development of receptor-specific ligands

  • Precursor for various pharmaceutical agents

Organic Synthesis

  • Intermediate in complex molecule synthesis

  • Reagent for specific transformations

  • Template for stereochemically controlled reactions

Research Tools

  • Probe for studying biological systems

  • Reference standard for analytical methods

  • Model compound for computational studies

Research Findings and Future Directions

Current Research Status

Research on 1-(m-Tolyl)cyclopropanamine appears to be in relatively early stages, with investigations focused on:

  • Understanding its basic chemical properties

  • Exploring potential biological activities

  • Developing efficient synthetic routes

  • Examining structure-activity relationships

Knowledge Gaps

Several areas require further investigation:

  • Detailed pharmacological profiling

  • Specific receptor binding studies

  • Metabolic fate and stability

  • Toxicological evaluations

  • Potential synergistic effects with other compounds

Future Research Directions

Promising avenues for future research include:

  • Development of more efficient synthetic methods

  • Exploration of derivatives with enhanced properties

  • Investigation of specific biological targets

  • Potential therapeutic applications

  • Structure-activity relationship studies to optimize desired properties

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